2-methyl-8-[(4-nitrobenzyl)thio]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of quinolines, including derivatives similar to 2-methyl-8-[(4-nitrobenzyl)thio]quinoline, has been explored through various methods. For instance, an iron-catalyzed redox condensation of 2-nitrobenzyl alcohols and formic acid has been developed, which affords substituted quinolines with carbon dioxide and water as the only side products (Wang et al., 2016).
- Another approach includes the acid-catalyzed conversions of N-(4-nitrobenzylidene)-2-cyclopropyl- and N-(4-nitrobenzylidene)-2-alkenylanilines, leading to derivatives of quinoline under certain conditions (Trofimova et al., 2000).
Molecular Structure Analysis
- Studies have been conducted on the molecular structure of quinoline compounds. For example, hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid have been determined, highlighting the importance of hydrogen bonding in such structures (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
- Quinoline derivatives exhibit a range of chemical reactions and properties. A study on the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline revealed insights into hydrolysis and coordination reactions with various metals (Son et al., 2010).
Future Directions
properties
IUPAC Name |
2-methyl-8-[(4-nitrophenyl)methylsulfanyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-5-8-14-3-2-4-16(17(14)18-12)22-11-13-6-9-15(10-7-13)19(20)21/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLBYOLXMGMBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353921 |
Source
|
Record name | 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
CAS RN |
60948-47-2 |
Source
|
Record name | 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.